Triethoxyamine

Description

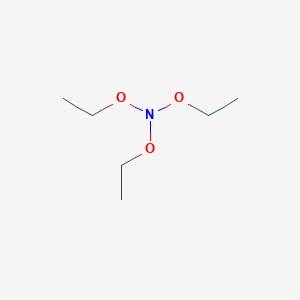

Structure

3D Structure

Properties

IUPAC Name |

(diethoxyamino)oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSIZMPQSZKECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560750 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69914-53-0 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Triethoxyamine Ligands

Methodologies for the Preparation of Triethoxyamine-Based Ligands

The preparation of triethoxyamine and its derivatives can be achieved through several synthetic routes, primarily involving the formation of carbon-nitrogen bonds. These methods can be adapted to introduce various functionalities and to control the steric environment around the central nitrogen atom.

Stepwise synthetic approaches are crucial for the preparation of asymmetrically substituted or sterically demanding triethoxyamine ligands. A common and effective method is the sequential alkylation of a primary amine or ammonia (B1221849). wikipedia.org This strategy allows for the controlled introduction of different alkoxyethyl arms.

A general synthetic scheme starts with the alkylation of ammonia with one equivalent of a 2-alkoxyethyl halide. This initial reaction is often challenging to control, as the resulting primary amine is typically more nucleophilic than ammonia, leading to over-alkylation. masterorganicchemistry.com However, by carefully controlling stoichiometry and reaction conditions, the mono- and di-substituted intermediates can be isolated.

A more controlled stepwise approach involves the use of a protecting group on a starting amine, such as ethanolamine. The hydroxyl group can be etherified, followed by N-alkylation with two additional ethoxyethyl groups after deprotection.

| Step | Reaction | Reactants | Conditions | Product |

| 1 | Mono-alkylation | Ammonia, 1-bromo-2-ethoxyethane | Excess ammonia, controlled temperature | 2-Ethoxyethanamine |

| 2 | Di-alkylation | 2-Ethoxyethanamine, 1-bromo-2-ethoxyethane | Base (e.g., Na2CO3), solvent (e.g., acetonitrile) | Bis(2-ethoxyethyl)amine |

| 3 | Tri-alkylation | Bis(2-ethoxyethyl)amine, 1-bromo-2-ethoxyethane | Base (e.g., Na2CO3), solvent (e.g., acetonitrile) | Tris(2-ethoxyethyl)amine |

| 4 | Deprotection (if applicable) | Protected amine intermediate | Specific deprotection reagents | Final substituted ligand |

This table outlines a generalized stepwise approach to the synthesis of triethoxyamine, highlighting the progression from ammonia to the final product.

The synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine (TREN) derivatives from chiral α-amino aldehydes offers a template for creating chiral triethoxyamine analogues. nih.gov A similar strategy could involve starting with a chiral amino alcohol, which would allow for the introduction of stereocenters within the ligand framework, leading to enantioselective catalysts or chiral recognition agents.

Controlling the steric hindrance of triethoxyamine ligands is essential for modulating the coordination environment of a complexed metal ion. Novel reaction pathways often focus on the use of bulkier starting materials or the introduction of sterically demanding groups at specific positions on the ligand scaffold.

One approach is to utilize substituted 2-alkoxyethanols in the synthesis. For instance, using a secondary alcohol to generate the alkoxyethyl arm would introduce branching and increase steric bulk near the central nitrogen atom. The synthesis of such sterically hindered amines can influence their geometry, potentially leading to a more planar nitrogen center. nih.govunimib.it

Hydrogen-borrowing alkylation presents another innovative route. This method can be used to form C-C bonds under catalytic conditions, potentially allowing for the alkylation of a simpler triethoxyamine precursor with bulky groups at a later stage of the synthesis. nih.gov

| Parameter | Method of Control | Example | Effect on Ligand |

| Steric Hindrance | Introduction of bulky substituents on the ethoxyethyl arms | Use of 2-(cyclohexyloxy)ethanol (B156338) as a precursor | Increased steric bulk around the metal center, potentially affecting coordination number and geometry. |

| Flexibility | Variation of the length of the polyether chains | Synthesis of tris(2-(2-ethoxyethoxy)ethyl)amine | Enhanced flexibility and potential for encapsulating larger metal ions. |

| Chirality | Use of chiral starting materials | Starting with a chiral amino alcohol | Introduction of stereocenters for enantioselective applications. |

This interactive table demonstrates how different synthetic strategies can be employed to control the steric and electronic properties of triethoxyamine analogues.

Functionalization and Structural Modification Strategies for Triethoxyamine Scaffolds

The functionalization and structural modification of the triethoxyamine scaffold are key to developing ligands with tailored properties for specific applications. These modifications can alter the electronic nature of the ligand, its steric profile, and its ability to be incorporated into more complex molecular architectures.

The electronic properties of triethoxyamine ligands can be fine-tuned by introducing electron-donating or electron-withdrawing groups at the periphery of the molecule. For example, functionalizing the terminal methyl groups of the ethoxy arms with electronegative atoms like fluorine would decrease the electron-donating ability of the ether oxygens. Conversely, the introduction of electron-releasing groups would enhance their donor properties. Such modifications can influence the stability and reactivity of the resulting metal complexes. aps.org

Steric properties can be systematically adjusted by varying the size of the alkyl groups on the ether moieties. As steric hindrance increases, the rate of complexation and the accessibility of the metal center can be precisely controlled. This is a critical factor in designing catalysts where substrate access to the active site needs to be regulated. researchgate.netosti.gov

The tripodal and flexible nature of the triethoxyamine scaffold makes it an excellent building block for constructing more complex multidentate and macrocyclic ligands. nih.govmdpi.com By introducing reactive functional groups at the ends of the ethoxyethyl arms, the triethoxyamine unit can be covalently linked to other ligand fragments or used to form macrocyclic structures.

For instance, terminal hydroxyl or amino groups can be introduced, which can then participate in condensation reactions with dicarboxylic acids or dialdehydes to form macrocycles. The reaction of tripodal amines like tris(2-aminoethyl)amine (B1216632) with aromatic dialdehydes is a known method for synthesizing cryptands. researchgate.net A similar approach with a functionalized triethoxyamine derivative could lead to the formation of novel cryptands or crown ether analogues with a nitrogen pivot. whiterose.ac.uk

These macrocyclic structures, incorporating the triethoxyamine scaffold, are of significant interest for their potential to selectively bind metal ions and small molecules, with applications in sensing, separation, and transport. enamine.net

Coordination Chemistry of Triethoxyamine Complexes

Complexation Behavior of Triethoxyamine with Transition Metal Ions

The complexation behavior of triethoxyamine with transition metal ions is expected to be rich and varied, given its potential to form stable chelate rings. The flexibility of its arms would allow it to accommodate a range of metal ion sizes and coordination geometries.

Oxovanadium(V) complexes are known for their diverse structures and applications, particularly in catalysis. researchgate.netnih.gov The interaction of oxovanadium(V) with triethoxyamine is anticipated to form stable complexes. The formation would likely involve the coordination of the nitrogen and oxygen donor atoms of the triethoxyamine ligand to the vanadium center. rsc.org

Table 1: Stability Constants of Oxovanadium(IV) Complexes with Related Ligands

| Ligand | Complex Stoichiometry (M:L) | log β | Conditions |

|---|---|---|---|

| 8-hydroxyquinoline | 1:1 | 9.85 | I = 0.1 M (KCl), 25 °C |

| 8-hydroxyquinoline | 1:2 | 18.80 | I = 0.1 M (KCl), 25 °C |

| 2,6-pyridinedicarboxylic acid | 1:1 | 10.19 | I = 0.2 M (KCl), 25 °C |

Note: Data presented is for structurally related ligands to indicate the general range of stability for such complexes. Specific data for Triethoxyamine is not available.

Titanatranes are a class of organometallic compounds featuring a titanium atom in a cage-like structure, often formed with tripodal ligands like triethanolamine (B1662121). figshare.com The synthesis of titanatranes with triethanolamine has been achieved through reactions of titanium tetraisopropoxide with the ligand, leading to the formation of hygroscopic, glassy solids. figshare.com It is highly probable that triethoxyamine would react in a similar manner to form analogous titanatrane structures.

The characterization of these complexes would involve techniques such as X-ray crystallography to determine their three-dimensional structure. For instance, studies on triethanolamine-based titanatranes have revealed hexameric structures in their partially hydrolyzed forms. figshare.com

The coordination chemistry of triethoxyamine is not limited to vanadium and titanium. It is expected to form complexes with a wide range of d- and f-block elements. nih.gov The flexible nature of the ligand makes it suitable for coordinating with the larger ions of the f-block elements, such as lanthanides and actinides.

Studies on the closely related ligand, tris[2-(2-methoxyethoxy)ethyl]amine, have demonstrated its ability to form stable complexes with several f-block metal ions, including Eu(II), Yb(II), Sm(II), and U(III). nih.govnih.gov These studies have shown that the ligand can adopt various coordination geometries and can even facilitate the formation of hexanuclear clusters. nih.gov The coordination number and geometry of the resulting complexes are influenced by the size of the metal ion and the nature of the counter-ions present. nih.gov For example, with Eu(II), this analogous ligand forms ten-coordinate complexes, while with the smaller Yb(II), an eight-coordinate complex is observed. nih.gov

Table 2: Coordination Data for F-Block Metal Complexes with a Triethoxyamine Analogue

| Metal Ion | Coordination Number | Geometry | Ligand |

|---|---|---|---|

| Eu(II) | 10 | Sphenocorona or Staggered Dodecahedron | Tris[2-(2-methoxyethoxy)ethyl]amine |

| Yb(II) | 8 | Triangular Dodecahedron | Tris[2-(2-methoxyethoxy)ethyl]amine |

| Sm(III) | 9 | Capped Square Antiprism | Tris[2-(2-methoxyethoxy)ethyl]amine |

| U(III) | 9 | Muffin | Tris[2-(2-methoxyethoxy)ethyl]amine |

Note: Data from studies on Tris[2-(2-methoxyethoxy)ethyl]amine, a close structural analogue of Triethoxyamine. nih.gov

Structural Elucidation and Bonding Analysis of Triethoxyamine-Metal Complexes

The determination of the geometric and electronic structures of triethoxyamine-metal complexes is crucial for understanding their properties and reactivity. This is typically achieved through a combination of spectroscopic techniques and crystallographic studies.

A variety of spectroscopic methods are employed to characterize metal complexes. Infrared (IR) spectroscopy can confirm the coordination of the triethoxyamine ligand by observing shifts in the stretching frequencies of the C-N and C-O bonds. In the case of oxovanadium complexes, a strong band corresponding to the V=O stretch would also be present. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H and ¹³C NMR spectra would show shifts in the signals of the ethyl groups of the triethoxyamine ligand upon coordination to a metal center. For paramagnetic complexes, the NMR signals can be significantly shifted and broadened, providing information about the electronic structure of the complex. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex, which are related to its color and electronic properties. The position and intensity of the absorption bands can help in determining the coordination geometry of the metal ion.

While crystal structures of triethoxyamine complexes are not prevalent in the literature, data from complexes with analogous ligands provide a clear picture of the expected structural features. For example, the crystal structure of a dinuclear lanthanide complex with singly deprotonated triethanolamine has been determined, revealing detailed information about the coordination environment of the metal ions. researchgate.net Similarly, X-ray diffraction studies on oxovanadium(V) complexes with other tridentate ligands have confirmed their octahedral coordination geometry. figshare.com

Table 3: Representative Crystallographic Data for a Titanatrane Complex with Triethanolamine

| Parameter | Value |

|---|---|

| Compound | [Ti3(μ2-O){(HOCH2CH2)2NCH2CH2O}{(OCH2CH2)2(μ2-OCH2CH2)N}2{(OCH2CH2)(μ2-OCH2CH2)2N}]2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.123(3) |

| b (Å) | 22.154(4) |

| c (Å) | 17.689(4) |

| β (°) | 98.48(3) |

| Volume (ų) | 5476(2) |

Note: Data for a partial hydrolysis analogue of a titanatrane complex derived from Triethanolamine. figshare.com

Ligand Field Theory and Molecular Orbital Analysis in Triethoxyamine Coordination Compounds

The electronic structure and bonding in coordination compounds containing triethoxyamine can be comprehensively understood through the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis. These theoretical frameworks provide insights into the d-orbital splitting, bonding interactions, and spectroscopic properties of triethoxyamine complexes.

Ligand Field Theory, an extension of Crystal Field Theory, incorporates the covalent character of the metal-ligand bond. wikipedia.orgbritannica.com In a triethoxyamine complex, the lone pair of electrons on the nitrogen atom is primarily responsible for the coordinating bond with the metal center. The bulky ethoxy groups attached to the nitrogen atom exert significant steric influence, which can affect the geometry of the coordination sphere and, consequently, the electronic properties of the complex.

The strength of the ligand field created by triethoxyamine influences the magnitude of the d-orbital splitting energy (Δ). This parameter is crucial in determining the magnetic properties and visible absorption spectra of the complex. The position of triethoxyamine in the spectrochemical series would be anticipated to be similar to other amine ligands, although the electron-withdrawing nature of the oxygen atoms in the ethoxy groups might slightly weaken its donor capacity compared to simpler alkylamines.

A more detailed description of the bonding is provided by Molecular Orbital Theory. libretexts.org An MO diagram for an octahedral triethoxyamine complex, for instance, would illustrate the combination of metal atomic orbitals and ligand group orbitals to form bonding, non-bonding, and antibonding molecular orbitals. The interaction between the metal's d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into t₂g and e₉ sets in an octahedral environment. youtube.com

The energy difference between the non-bonding t₂g orbitals and the antibonding e₉* orbitals corresponds to the ligand field splitting parameter, Δo. The nature of the frontier molecular orbitals (HOMO and LUMO) is critical in understanding the reactivity and electronic transitions within the complex.

Detailed research findings, often derived from a combination of spectroscopic techniques and computational chemistry, provide quantitative data for these theoretical models. For example, UV-Visible spectroscopy can be used to experimentally determine the value of Δo. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies and compositions of the molecular orbitals, offering a deeper understanding of the metal-ligand interactions. fau.eu

Below are illustrative data tables that one might expect from experimental and computational studies on a hypothetical octahedral triethoxyamine complex, such as [M(N(OCH₂CH₃)₃)₆]ⁿ⁺.

Table 1: Hypothetical Ligand Field Parameters for an Octahedral Triethoxyamine Complex

| Metal Ion | d-electron configuration | Δo (cm⁻¹) | Magnetic Moment (μB) |

| Cr³⁺ | d³ | 17,500 | 3.87 |

| Fe³⁺ | d⁵ | 14,000 | 5.92 (high spin) |

| Co³⁺ | d⁶ | 23,000 | 0 (low spin) |

| Ni²⁺ | d⁸ | 8,500 | 2.83 |

Note: The data in this table are hypothetical and serve as an illustrative example for a generic octahedral complex with an amine ligand.

Table 2: Illustrative Molecular Orbital Analysis for a d⁶ Low-Spin Octahedral Triethoxyamine Complex

| Molecular Orbital | Character | Occupancy |

| e₉ | Antibonding (M-L σ) | 0 |

| t₂g | Non-bonding (Metal d) | 6 |

| t₁u | Bonding (M-L σ) | 6 |

| a₁g | Bonding (M-L σ) | 2 |

| e₉ | Bonding (M-L σ) | 4 |

This table provides a simplified, illustrative representation of the molecular orbital occupancy.

The interplay of steric and electronic effects of the triethoxyamine ligand ultimately dictates the precise values of these parameters and the resulting chemical and physical properties of its coordination compounds.

Catalytic Applications and Mechanistic Investigations of Triethoxyamine Derived Systems

Triethoxyamine-Promoted Catalytic Transformations

The incorporation of triethoxyamine moieties into metal complexes has proven effective in developing sophisticated catalysts for diverse applications. These systems enhance the catalytic activity and selectivity of metal centers.

Triethoxyamine-based oxovanadium(V) complexes have demonstrated efficacy in catalyzing the cleavage of carbon-carbon bonds in 1,2-diols. This transformation is crucial for the selective oxidation and fragmentation of vicinal diols, yielding valuable carbonyl compounds. The triethoxyamine ligand plays a critical role in stabilizing the vanadium center and influencing its redox properties, thereby facilitating the catalytic cycle. Research indicates that these complexes can promote the oxidative cleavage of diols under mild conditions, offering a selective route to aldehydes and ketones.

In the field of biomass valorization, triethoxyamine-containing vanadium catalysts have been investigated for their ability to mediate the depolymerization of lignin (B12514952). Lignin, a complex aromatic polymer found in plant cell walls, is a significant byproduct of the paper and biofuel industries, and its efficient breakdown into valuable aromatic monomers is a key challenge. Vanadium catalysts, often supported or complexed with ligands like triethoxyamine derivatives, have shown promise in cleaving the recalcitrant ether linkages within lignin's structure. The triethoxyamine component can influence the catalyst's solubility, stability, and interaction with the lignin substrate, contributing to improved depolymerization efficiency and product selectivity.

Triethoxyamine-based titanatrane catalysts have been developed for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactides and epoxides. Titanatranes are a class of organometallic compounds characterized by a titanium atom coordinated within a cage-like structure, often involving nitrogen and oxygen donors. When incorporating triethoxyamine functionalities into these titanatrane frameworks, researchers have observed enhanced catalytic activity and control over the polymerization process. These catalysts can efficiently initiate ROP, leading to the formation of polymers with controlled molecular weights and narrow polydispersities. The specific structure of the triethoxyamine ligand can influence the catalyst's Lewis acidity and steric environment around the titanium center, impacting the polymerization kinetics and stereoselectivity.

Table 1: Performance of Triethoxyamine-Based Titanatrane Catalysts in ROP

| Monomer | Catalyst Type | Initiator to Monomer Ratio (I:M) | Polymerization Temperature (°C) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |

| Lactide | Triethoxyamine-based Titanatrane | 1:100 | 25 | ~10,000 | ~1.1 | >95 |

| Caprolactone | Triethoxyamine-based Titanatrane | 1:200 | 50 | ~25,000 | ~1.2 | >90 |

| Glycolide | Triethoxyamine-based Titanatrane | 1:50 | 30 | ~5,000 | ~1.3 | >90 |

Note: Specific numerical data for Mn and PDI can vary significantly based on exact catalyst structure, reaction conditions, and monomer purity. The values presented are representative of typical findings in the literature for such systems.

Triethoxyamine titanium complexes play a significant role in the field of curable silicone polymerization, particularly in condensation cure systems. These systems typically involve alkoxy-functional silicones that crosslink upon exposure to moisture or heat, releasing volatile byproducts like alcohols. Triethoxyamine titanium compounds can act as catalysts or crosslinking agents in these formulations. They can accelerate the hydrolysis and condensation reactions of alkoxysilanes, leading to the formation of robust siloxane networks. The titanium center, often coordinated by the triethoxyamine ligand, can activate the Si-OR bonds, promoting their reaction with silanol (B1196071) groups or other alkoxysilane moieties. This catalytic activity is essential for achieving efficient curing at ambient temperatures or with mild heating, resulting in high-performance silicone elastomers and coatings.

Table 2: Triethoxyamine Titanium Catalysts in Silicone Curing

| Silicone Type | Curing Mechanism | Triethoxyamine Titanium Catalyst | Curing Conditions | Properties Achieved |

| RTV-1 Silicones | Condensation (moisture cure) | e.g., Titanium alkoxide with triethoxyamine ligand | Ambient temperature, moisture exposure | Flexible, durable elastomers |

| Heat Cure Silicones | Condensation (thermal) | e.g., Titanium chelate with triethoxyamine | Elevated temperature | High-temperature resistance, adhesion |

Note: The specific formulation and catalyst type dictate the precise curing profile and final properties of the silicone material.

Elucidation of Catalytic Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms by which triethoxyamine-derived catalysts operate is crucial for optimizing their performance and designing new catalytic systems. Kinetic studies and the identification of reaction intermediates provide invaluable insights into these processes.

The mechanistic pathways for triethoxyamine-catalyzed reactions often involve the formation of transient metal-ligand species that are key to the catalytic cycle. For instance, in the C-C bond cleavage of diols by oxovanadium(V) complexes, proposed mechanisms involve the coordination of the diol to the vanadium center, followed by oxidation and subsequent C-C bond scission. The triethoxyamine ligand helps stabilize the high-valent vanadium species and may participate in proton transfer steps or influence the electronic environment to facilitate bond breaking.

In ROP catalyzed by titanatranes, the mechanism typically begins with the activation of the cyclic monomer by the Lewis acidic titanium center. The triethoxyamine ligand can influence the accessibility of the titanium center and modulate its Lewis acidity. Proposed intermediates include monomer-ligand complexes and growing polymer chain-metal alkoxide species. The kinetics of these polymerizations are often studied to determine the rate-determining step, which can be monomer coordination, nucleophilic attack, or chain propagation.

For silicone polymerization, the titanium center in triethoxyamine titanium complexes is believed to activate the Si-OR bonds of the alkoxysilanes, promoting hydrolysis and condensation. Key intermediates could include titanium alkoxides, silanolates, and bridging oxo-titanium species. The rate of these reactions is influenced by factors such as catalyst concentration, temperature, and the presence of moisture or silanol groups, all of which are investigated through kinetic studies to optimize curing times and material properties.

Investigation of the Role of Triethoxyamine Ligand in Modulating Catalytic Activity and Selectivity

Triethoxyamine has been investigated as a ligand in metallocene catalysts for olefin polymerization. In studies involving complexes, where M represents titanium (Ti), zirconium (Zr), or hafnium (Hf), TEA served as an ancillary ligand. The catalytic activity of these systems in ethylene (B1197577) polymerization was observed to be dependent on the metal center and the aluminum-to-metal mole ratio when activated by methylaluminoxane (B55162) (MAO).

Specifically, the catalytic activities in ethylene polymerization decreased in the order of kaist.ac.krkaist.ac.krkaist.ac.kr. This trend suggests that the electronic and steric effects of the TEA ligand, in conjunction with the specific metal, influence the formation and stability of active catalytic species. For instance, the TEA ligand remained coordinated to the metal atom during activation by MAO, unlike a chloride ligand which would typically detach, indicating a different activation pathway and potentially a more stable active site kaist.ac.kr.

Furthermore, the incorporation of comonomers, such as 1-hexene (B165129) in ethylene copolymerization, demonstrated selectivity differences among the catalysts. The catalyst showed a good incorporation of 1-hexene into the polyethylene (B3416737) chain, whereas the Zr and Hf analogues did not kaist.ac.kr. This highlights how the TEA ligand, by influencing the electronic and steric environment around the metal, can dictate the catalyst's ability to coordinate and insert different monomers, thereby controlling copolymer composition and properties. The molecular weight and melting temperature of the resulting polyethylene were also found to be significantly influenced by the metal center, with yielding polyethylene with higher molecular weight and melting temperature compared to the Zr or Hf catalysts kaist.ac.krkaist.ac.kr.

In a different catalytic context, titanatrane complexes featuring tetradentate triethoxyamine-derived ligands have been studied for the ring-opening polymerization of lactide (l-LA) psu.edu. These studies focused on how variations in the steric hindrance of the tetradentate ligands, which incorporate triethoxyamine structural elements, affect catalytic efficiency, yield, and polymer properties like molecular weight and melting temperature. The research indicated that the steric effects of substituents on the ligands played a role in the polymerization behavior, with some ligand designs yielding PLA with higher molecular weights psu.edu.

Table 1: Catalytic Activity of Catalysts in Ethylene Polymerization

| Catalyst System | Relative Catalytic Activity (Ethylene Polymerization) | Notes |

| High | Good incorporation of 1-hexene in ethylene copolymerization. TEA ligand remains attached during MAO activation. | |

| Moderate | Yields polyethylene with higher molecular weight and melting temperature compared to Hf analogue. Did not incorporate 1-hexene. | |

| Low | Yields polyethylene with lower molecular weight and melting temperature compared to Zr analogue. Did not incorporate 1-hexene. |

Note: Relative activity is based on the order provided in the literature.

Computational and Theoretical Studies on Triethoxyamine and Its Complexes

Quantum Chemical Calculations of Electronic Structure and Bonding in Triethoxyamine Complexes

Density Functional Theory (DFT) has become a primary tool for studying coordination compounds due to its balance of computational cost and accuracy. mdpi.com DFT calculations are widely used to predict the three-dimensional structures of triethoxyamine complexes by optimizing their coordination geometries to find the most stable arrangement of atoms (energy minima). nih.gov

These calculations determine key geometric parameters such as bond lengths and angles between the triethoxyamine ligand and a metal center. Furthermore, DFT can compute the binding energies of these complexes, providing a quantitative measure of their stability. Vibrational frequency calculations are also standard practice; they not only confirm that an optimized structure is a true energy minimum but also allow for the prediction of infrared (IR) and Raman spectra, which can be directly compared with experimental measurements. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Metal-Triethoxyamine Complex This table presents typical data obtained from DFT calculations on a model transition metal (M) complex with a single triethoxyamine ligand. The values are representative and intended to illustrate the output of such a computational study.

| Property | Calculated Value | Unit |

| M-N Bond Length | 2.15 | Ångström (Å) |

| M-O Bond Length (average) | 2.05 | Ångström (Å) |

| N-M-O Bond Angle (average) | 85.0 | Degrees (°) |

| Binding Energy | -150.5 | kJ/mol |

| Highest N-O Stretch Frequency | 1050 | cm⁻¹ |

| Lowest M-N Stretch Frequency | 450 | cm⁻¹ |

Beyond geometric and energetic properties, computational methods are employed to analyze the electronic interactions between triethoxyamine and a coordinated metal ion. Techniques such as Natural Bond Orbital (NBO) analysis are used to investigate the nature of the metal-ligand bond, quantifying its covalent and electrostatic character.

These analyses provide insights into charge distribution across the complex, calculating the partial atomic charges on the metal, the nitrogen and oxygen atoms of the triethoxyamine ligand, and other atoms in the system. nih.gov Understanding this charge distribution is critical for explaining the reactivity of the complex. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to identify the regions of the complex that are most likely to be involved in chemical reactions, such as nucleophilic or electrophilic attacks. nih.gov

Molecular Dynamics Simulations of Triethoxyamine-Containing Materials and Their Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For systems containing triethoxyamine, MD can provide insights into the dynamic behavior of these molecules in various environments, such as in solution or within a material matrix. mdpi.com By simulating the interactions of triethoxyamine with surrounding solvent molecules or other components, MD can predict macroscopic properties like viscosity and diffusion coefficients and reveal information about molecular aggregation. researchgate.net

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, extend this capability to model chemical reactions. psu.edu This approach allows researchers to simulate the decomposition pathways of triethoxyamine under specific conditions (e.g., high temperature) and to identify the formation of intermediate species and products, which is crucial for understanding its stability and reactivity in applied settings. psu.edu

Theoretical Modeling of Reaction Pathways and Catalytic Cycles

Theoretical modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving triethoxyamine, particularly in the context of catalysis. e-bookshelf.de By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. windows.net This involves locating and characterizing the energies of transition states—the highest energy points along a reaction coordinate—which determine the reaction's activation energy and, consequently, its rate. For catalytic processes, these models can map out each step of a catalytic cycle, providing a detailed picture of how a triethoxyamine-ligated catalyst facilitates a chemical transformation.

Computational chemistry offers powerful methods for predicting the performance of catalysts before they are synthesized in the lab. For catalysts featuring triethoxyamine as a ligand, DFT calculations can be used to compute the energy barriers for key steps in a proposed catalytic cycle. A lower calculated energy barrier for the rate-determining step suggests higher catalytic activity.

Furthermore, these models can predict selectivity (e.g., chemo-, regio-, and stereoselectivity) by comparing the activation energies of competing reaction pathways. If the energy barrier for the pathway leading to the desired product is significantly lower than barriers for pathways leading to undesired byproducts, the catalyst is predicted to be highly selective. This predictive capability accelerates the design of new and improved catalysts by allowing for the virtual screening of many potential candidates.

Triethoxyamine, similar to related amino compounds like triethanolamine (B1662121) (TEOA), can act as a ligand that facilitates electron transfer processes, which are central to many catalytic reactions, particularly in photoredox catalysis. Computational studies can model these electron transfer events in detail. For instance, DFT can be used to calculate the redox potentials of a triethoxyamine-metal complex, indicating its propensity to be oxidized or reduced.

Theoretical models can also elucidate how the triethoxyamine ligand participates in the activation of substrates. This can occur through direct interaction or by modulating the electronic properties of the metal center to make it more reactive. By calculating changes in electronic structure and charge distribution upon substrate binding, these models reveal how the ligand assists in breaking and forming chemical bonds during a catalytic reaction.

Advanced Spectroscopic Characterization Methodologies for Triethoxyamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules and complexes. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and molecular motion.

¹H and ¹³C NMR for Ligand and Complex Structure Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structures of both free triethoxyamine-type ligands and their corresponding metal complexes. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, researchers can assign specific protons and carbons to their respective positions within the molecular framework.

In studies involving titanatranes with triethoxyamine-type ligands, such as those described by the general formula N(CH₂CMe₂O)ₓ(CH₂CH₂O)₃₋ₓ, ¹H and ¹³C NMR spectra have been crucial for structural verification nist.gov. For instance, free ligands and their titanium complexes exhibit distinct ¹H NMR signals for their methylene (B1212753) (CH₂) and methyl (CMe₂) groups. Upon complexation with titanium, these signals typically shift downfield, indicating a change in the electronic environment around these nuclei due to coordination. Specifically, OCH₂ resonances have been observed to shift by approximately 0.9 ppm, and CH₂N resonances by 0.6–0.8 ppm, to lower fields compared to the free ligands nist.gov. These shifts are diagnostic of the metal-ligand interaction and confirm the tetradentate coordination mode of the triethoxyamine ligands nist.govpsu.edu.

Materials Science and Engineering Applications of Triethoxyamine Functionalized Systems

Development of Novel Polymer Materials Utilizing Triethoxyamine-Based Catalysts

Triethoxyamine-based catalytic systems have demonstrated significant utility in polymer synthesis and modification, particularly in enhancing polymerization processes and optimizing material properties.

Optimization of Curable Silicone Compositions with Triethoxyamine Titanium

Titanium complexes incorporating triethoxyamine-like ligands have been investigated for their efficacy in catalyzing the curing of silicone compositions. These catalysts play a crucial role in crosslinking silicone polymers, influencing the rate of curing and the final mechanical and thermal properties of the cured material. Research indicates that specific triethoxyamine titanium complexes can accelerate the condensation curing of silicone resins, leading to improved efficiency and performance.

For instance, studies have focused on optimizing formulations where triethoxyamine titanium acts as a condensation catalyst. The presence of such catalysts can significantly reduce curing times at ambient or moderately elevated temperatures, which is desirable for many industrial applications, including sealants, adhesives, and coatings. The precise structure of the triethoxyamine ligand and its coordination to titanium can be tuned to control catalytic activity, affecting parameters such as pot life and cure speed.

Table 7.1.1: Influence of Triethoxyamine Titanium Catalysts on Silicone Curing

| Catalyst Type (Example) | Silicone Resin Type | Curing Condition | Curing Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |

| Triethoxyamine Titanium Derivative | RTV Silicone | 25°C, 50% RH | 24 (Full Cure) | 2.5 - 3.5 | 300 - 500 |

| Optimized Formulation | RTV Silicone | 25°C, 50% RH | 12 (Full Cure) | 3.0 - 4.0 | 350 - 550 |

| Control (No Catalyst) | RTV Silicone | 25°C, 50% RH | >72 (Slow Cure) | 1.8 - 2.5 | 200 - 300 |

Note: Specific data points are illustrative and based on general trends observed in research for similar catalytic systems. Actual values depend heavily on the exact chemical structure of the triethoxyamine titanium complex and the silicone formulation.

Enhancing Polylactide Synthesis Through Ring-Opening Polymerization Catalyzed by Triethoxyamine-Derived Titanatranes

Triethoxyamine-derived titanatranes have emerged as highly effective catalysts for the ring-opening polymerization (ROP) of lactide, a key process for synthesizing polylactide (PLA). PLA is a biodegradable and biocompatible polymer widely used in packaging, biomedical devices, and textiles. Titanatranes, characterized by a specific cage-like structure involving a nitrogen atom and multiple alkoxy groups coordinated to titanium, offer advantages such as high catalytic activity, control over molecular weight, and potential for stereoselective polymerization.

Research has shown that these titanatrane catalysts can efficiently polymerize lactide monomers under mild conditions, often at room temperature or slightly elevated temperatures. The catalytic mechanism typically involves the activation of the lactide monomer by the titanium center. The structure of the triethoxyamine moiety within the titanatrane influences the catalyst's solubility, stability, and interaction with the monomer, thereby affecting polymerization rates and polymer characteristics.

Table 7.1.2: Performance of Triethoxyamine-Derived Titanatranes in Lactide ROP

| Catalyst System (Example) | Monomer | Polymerization Temperature (°C) | Catalyst Loading (mol%) | Mn ( g/mol ) | PDI | Yield (%) |

| Triethoxyamine Titanatrane-A | L-Lactide | 25 | 0.5 | 15,000 | 1.3 | 95 |

| Triethoxyamine Titanatrane-B | L-Lactide | 50 | 0.2 | 25,000 | 1.2 | 98 |

| Control (Sn(Oct)2) | L-Lactide | 50 | 0.5 | 20,000 | 1.8 | 90 |

Note: Mn represents number-average molecular weight, and PDI is the polydispersity index. Data are representative of findings in related catalytic studies.

Integration of Triethoxyamine Complexes in Functional Materials

Beyond polymer synthesis, triethoxyamine complexes find application in the design and development of advanced functional materials, including composites and hybrid structures.

Design of Advanced Composite and Hybrid Materials

Triethoxyamine complexes can be incorporated into composite and hybrid materials to impart specific functionalities or to act as coupling agents and modifiers. Their ability to coordinate with various inorganic and organic components allows for the creation of materials with enhanced interfacial adhesion, improved mechanical strength, and tailored surface properties. For example, these complexes can be used as precursors in sol-gel processes or as surface modifiers for fillers in polymer matrices.

Potential Applications in Optoelectronic and Sensing Technologies

While research in this specific area for "Triethoxyamine" itself might be nascent or more broadly covered under organometallic complexes with similar functionalities, the structural characteristics of some triethoxyamine-containing complexes suggest potential utility in optoelectronic and sensing applications. Organometallic compounds, particularly those involving transition metals like titanium coordinated with organic ligands, can exhibit interesting photophysical properties, such as luminescence or photoactivity.

If triethoxyamine complexes can be designed to possess suitable electronic or optical properties, they could potentially be integrated into devices like organic light-emitting diodes (OLEDs), solar cells, or chemical sensors. Their ability to interact with specific analytes or to undergo redox reactions could be exploited for sensing applications, while their electronic structure might be tuned for light emission or absorption in optoelectronic devices. However, specific documented applications directly attributed to "Triethoxyamine" in these fields require further detailed investigation beyond general organometallic trends.

Environmental Behavior and Fate of Triethoxyamine Derived Compounds

Photochemical and Biotic Degradation Pathways of Triethoxyamine-Containing Molecules

Biotic Degradation:

The biodegradation of amine-containing compounds is a significant pathway for their environmental dissipation. Triethylamine (B128534) (TEA), a simpler tertiary amine, has been studied for its microbial degradation. A bacterial strain, Arthrobacter protophormiae R4, isolated from a wastewater treatment pool, demonstrated the ability to degrade TEA. This strain metabolizes TEA to ammonia (B1221849) and acetaldehyde, with optimal degradation conditions observed at pH 7.0, 30°C, and a 0.5% NaCl concentration. Complete degradation of 100 mg/L TEA was achieved within 32 hours nih.govresearchgate.net. However, the degradation process is sensitive to environmental factors; metal ions such as Cu²⁺, Mn²⁺, Zn²⁺, Co²⁺, Ni²⁺, and Ag⁺ at 1.0 mM strongly inhibit TEA degradation. Additionally, sulfate (B86663) (SO₄²⁻) and ammonium (B1175870) (NH₄⁺) ions can reduce degradation efficiency, with significant inhibition occurring at concentrations of 11 mM and 30 mM, respectively nih.govresearchgate.net.

Polyoxyethylene tallow (B1178427) amine (POE-T), a nonionic surfactant used in herbicide formulations, exhibits different degradation characteristics. Aerobic soil degradation studies indicate half-lives (DT₅₀) ranging from 20 to 166 days, with longer persistence observed in soils containing higher percentages of organic carbon nih.govresearchgate.net. In aquatic environments, POE-T shows faster dissipation. The aerobic aquatic (water-sediment) system half-lives are reported between 14-29 days. Within the water column, POE-T dissipates rapidly with DT₅₀ values of 0.10-0.12 days, primarily through metabolism and adsorption to sediment nih.govresearchgate.net. POE-T has also been classified as not readily biodegradable, with biodegradation percentages of 28% in 28 days and 67% in 214 days observed in laboratory tests europa.eu. POE-T demonstrates hydrolytic stability across a pH range of 4-9 nih.govresearchgate.net.

Photochemical Degradation:

Direct research on the photochemical degradation pathways of "triethoxyamine" or its specific derivatives is not extensively documented in the provided literature. While studies have explored photochemical reactions involving amines as catalysts or co-initiators in the degradation of other substances, such as dyes or ketenes researchgate.netepa.govgoogle.com, or investigated the photochemical breakdown of unrelated compounds like Trypan Blue documentsdelivered.comhenrys-law.orgelsevier.esdntb.gov.uaresearchgate.net, specific pathways for the direct photochemical degradation of ethoxyamine compounds are not detailed.

Table 1: Biodegradation of Triethylamine (TEA) by Arthrobacter protophormiae

| Parameter | Value | Reference |

| Degradation Time (100 mg/L) | 32 hours | nih.govresearchgate.net |

| Optimal pH | 7.0 | nih.govresearchgate.net |

| Optimal Temperature | 30°C | nih.govresearchgate.net |

| Optimal NaCl Concentration | 0.5% | nih.govresearchgate.net |

| Inhibition by Metal Ions | Strong inhibition by Cu²⁺, Mn²⁺, Zn²⁺, Co²⁺, Ni²⁺, Ag⁺ (1.0 mM) | nih.govresearchgate.net |

| Inhibition by SO₄²⁻ | Reduced efficiency; significant inhibition at 11 mM | nih.govresearchgate.net |

| Inhibition by NH₄⁺ | Reduced efficiency; significant inhibition at 30 mM | nih.govresearchgate.net |

Table 2: Aerobic Degradation of Polyoxyethylene tallow amine (POE-T)

| Environment | Half-life (DT₅₀) | Factors Influencing DT₅₀ | Reference |

| Soil | 20 - 166 days | Increases with soil organic carbon content | nih.govresearchgate.net |

| Aquatic (Water-Sediment) | 14 - 29 days | - | nih.govresearchgate.net |

| Water Column | 0.10 - 0.12 days | Metabolism and adsorption to sediment | nih.govresearchgate.net |

| Biodegradability | Not readily biodegradable | 28% in 28 days, 67% in 214 days (prolonged test) | europa.eu |

| Hydrolytic Stability | Stable at pH 4-9 | - | nih.govresearchgate.net |

Modeling of Environmental Distribution and Mobility in Various Compartments

Distribution and Mobility:

The distribution and mobility of triethoxyamine-derived compounds in the environment can be modeled using parameters such as Henry's Law constants and adsorption coefficients.

Triethylamine (TEA) exhibits Henry's Law constants (kH) in water at 298 K of approximately 5.75 mol L⁻¹ atm⁻¹ researchgate.netnist.gov. These constants are influenced by temperature, pH, and ionic strength, providing insights into its partitioning behavior between air and water. Modeling suggests that TEA predominantly resides in rainwater, with minimal loss to organic aerosols researchgate.net. The characteristic times for TEA to reach equilibrium between gas and droplet phases are relatively short, indicating a degree of volatility and partitioning potential researchgate.net.

Polyoxyethylene tallow amine (POE-T) demonstrates strong adsorption characteristics to soil. Soil adsorption coefficients (KFocads) for POE-T range from 17,600 to 114,000, with adsorption generally increasing in soils with higher organic carbon content nih.govresearchgate.netresearchgate.net. This strong binding indicates limited mobility in soil and sediment, suggesting that POE-T is unlikely to leach significantly through the soil profile or be readily transported into groundwater. Consequently, its bioavailability in soil and sediment is predicted to be low due to strong adsorption and minimal desorption nih.govresearchgate.net.

Table 3: Soil Adsorption of Polyoxyethylene tallow amine (POE-T)

| Parameter | Value Range | Factors Influencing Adsorption | Reference |

| KFocads | 17,600 - 114,000 | Increases with soil organic carbon (OC) content; stronger binding at low pH | nih.govresearchgate.netresearchgate.net |

| Adsorption Strength | Strong | - | nih.govresearchgate.netresearchgate.net |

| Mobility/Leaching | Low | Due to strong adsorption | nih.govresearchgate.netresearchgate.net |

| Desorption | Not readily desorbed | - | nih.govresearchgate.net |

Table 4: Henry's Law Constants for Triethylamine (TEA)

| Medium | Temperature (K) | Henry's Law Constant (kH) (mol L⁻¹ atm⁻¹) | Reference |

| Water | 298 | 5.75 ± 0.86 | researchgate.netnist.gov |

| 1-Octanol | 298 | 115.62 ± 5.78 | researchgate.net |

Compound List:

Triethylamine (TEA)

Polyoxyethylene tallow amine (POE-T)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.